molecular formula C18H17NO5 B135744 cis-Tranilast CAS No. 91920-58-0

cis-Tranilast

Numéro de catalogue B135744
Numéro CAS: 91920-58-0
Poids moléculaire: 327.3 g/mol
Clé InChI: NZHGWWWHIYHZNX-NTMALXAHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

cis-Tranilast, also known as N-(trans-3,4-dimethoxycinnamoyl) anthranilic acid, is a pharmaceutical compound with anti-allergic properties. It is clinically used to treat conditions such as bronchial asthma, atopic rhinitis, atopic dermatitis, and keloids. The drug operates by inhibiting the release of histamine from mast cells and has been found to be effective in various models of autoimmune diseases, including multiple sclerosis and rheumatoid arthritis . Additionally, cis-Tranilast has been shown to possess anti-inflammatory properties and can inhibit the activation and proliferation of human CD4+ T cells .

Synthesis Analysis

The synthesis of cis-Tranilast involves photo-irradiation of tranilast, which results in the transformation of the trans-isomer to the cis-isomer and a cyclobutane derivative . The cis-isomer has been found to inhibit hyaluronidase more effectively than the original tranilast compound and exhibits enhanced anti-allergic activity .

Molecular Structure Analysis

cis-Tranilast is characterized by the presence of a cinnamoyl group attached to an anthranilic acid moiety. The molecular structure includes two methoxy groups on the cinnamoyl moiety, which are believed to contribute to the drug's pharmacological effects. The transformation from the trans- to the cis-isomer, which occurs upon photo-irradiation, is significant as it enhances the drug's anti-allergic activity .

Chemical Reactions Analysis

The photo-irradiation of tranilast not only leads to the formation of cis-Tranilast but also results in the production of a cyclobutane derivative. This process indicates that tranilast can undergo photochemical reactions that alter its chemical structure and biological activity .

Physical and Chemical Properties Analysis

cis-Tranilast has been found to have improved physical and chemical properties compared to its trans-isomer. For instance, the cis-isomer exhibits higher photostability and inhibits hyaluronidase more effectively, which is an enzyme involved in allergic reactions . Moreover, the development of novel crystalline solid dispersions of tranilast (CSD/TL) using a wet-milling technique has led to particles with improved dissolution behavior and enhanced oral bioavailability, indicating that the physical form of tranilast can significantly influence its pharmacokinetic properties .

Relevant Case Studies

Several studies have explored the use of cis-Tranilast in combination with other therapeutic agents. For example, cis-Tranilast has been combined with cisplatin in experimental therapies for scirrhous gastric cancer and osteosarcoma, showing increased efficacy in reducing tumor size and enhancing the anticancer effects of the chemotherapeutic agents . Additionally, cis-Tranilast has been shown to inhibit the proliferation, migration, and collagen synthesis of human vascular smooth muscle cells, suggesting potential applications in preventing restenosis after coronary angioplasty .

Applications De Recherche Scientifique

Hyaluronidase-Inhibitory and Anti-Allergic Activities

cis-Tranilast has been found to exhibit significant hyaluronidase-inhibitory and anti-allergic activities. A study demonstrated that the cis-isomer of tranilast is more effective at inhibiting hyaluronidase than tranilast itself. This isomer also shows enhanced anti-allergic activity, including more effective prevention of histamine release and passive cutaneous anaphylaxis in rats (Kakegawa et al., 1985).

Enhancement of Anticancer Effects in Osteosarcoma

cis-Tranilast enhances the anticancer effects of chemotherapeutic drugs in osteosarcoma. It has been found to inhibit the proliferation of osteosarcoma cells, as well as augment the effects of cisplatin and doxorubicin. The combination of tranilast and cisplatin induces early and late apoptotic cell death, which suggests its potential for use in combination therapies for osteosarcoma treatment (Nakashima et al., 2019).

Experimental Combination Therapy for Scirrhous Gastric Cancer

In the context of scirrhous gastric cancer, a combination of tranilast and cisplatin showed promising results. The study indicated that this combination could reduce the size of xenografted tumors, decrease fibrosis and mitosis, and increase apoptosis in scirrhous gastric cancer models. Thus, cis-Tranilast could be a valuable component in new therapeutic strategies for this type of cancer (Murahashi et al., 1998).

Impact on Restenosis after Coronary Angioplasty

Tranilast has been studied for its impact on restenosis after coronary angioplasty. It suppresses the release of cytokines such as platelet-derived growth factor, transforming growth factor-beta1, and interleukin-1beta. Clinical trials have indicated that tranilast significantly reduces the restenosis rate after percutaneous transluminal coronary angioplasty (Tamai et al., 1999).

Effects on Immune Cell Infiltration in Tumors

Tranilast's impact on immune cell infiltration in tumors has been evaluated, especially in the context of cancer prognosis. Studies suggest that Traniplatin, a novel pro-drug based on Cisplatin and Tranilast, induces cytotoxic activity in tumor explants and is associated with an elevated presence of immune cell infiltrate, indicating its potential in cancer therapy (Lo Re et al., 2018).

Inhibition of Cytokine-Induced Activation in Vascular Endothelial Cells

Tranilast inhibits vascular inflammation by affecting nuclear factor-kappaB (NF-kappaB)-dependent endothelial cell adhesion molecule expression and transcriptional regulation. This suggests its potential use in treating conditions associated with vascular inflammation (Spiecker et al., 2002).

Orientations Futures

Recent studies have shown the potential of cis-Tranilast in the management of certain types of tumors . It has also been identified as a drug that can reduce cisplatin resistance . Furthermore, it has been suggested for the treatment of Hepatitis B virus infection . These findings provide a strong rationale for the initiation of controlled clinical trials in these areas.

Propriétés

IUPAC Name

2-[[(Z)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5/c1-23-15-9-7-12(11-16(15)24-2)8-10-17(20)19-14-6-4-3-5-13(14)18(21)22/h3-11H,1-2H3,(H,19,20)(H,21,22)/b10-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHGWWWHIYHZNX-NTMALXAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\C(=O)NC2=CC=CC=C2C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30424972
Record name cis-Tranilast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-Tranilast

CAS RN

91920-58-0
Record name cis-Tranilast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-Tranilast
Reactant of Route 2
Reactant of Route 2
cis-Tranilast
Reactant of Route 3
Reactant of Route 3
cis-Tranilast
Reactant of Route 4
Reactant of Route 4
cis-Tranilast
Reactant of Route 5
Reactant of Route 5
cis-Tranilast
Reactant of Route 6
cis-Tranilast

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.